

Spectroscopic Characterization of 5-(Diisopropylamino)amylamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-(Diisopropylamino)amylamine

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-(Diisopropylamino)amylamine**, also known by its IUPAC name N',N'-di(propan-2-yl)pentane-1,5-diamine.^[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation of this diamine. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.

Molecular Structure and Overview

5-(Diisopropylamino)amylamine is a diamine with a molecular formula of C₁₁H₂₆N₂ and a molecular weight of 186.34 g/mol.^{[1][2]} Its structure features a five-carbon pentane chain with a primary amine at one terminus and a tertiary amine, substituted with two isopropyl groups, at the other. This unique arrangement of a primary and a sterically hindered tertiary amine influences its chemical reactivity and spectroscopic properties.

Caption: Molecular structure of **5-(Diisopropylamino)amylamine**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **5-(Diisopropylamino)amylamine** will be characterized by absorptions corresponding to N-H, C-N, and C-H vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

A plausible method for obtaining the IR spectrum is through Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy, a technique suitable for liquid samples.

Instrumentation: Bruker Tensor 27 FT-IR Spectrometer.[\[1\]](#)

Methodology:

- Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Apply a small drop of neat **5-(Diisopropylamino)amylamine** liquid directly onto the ATR crystal.
- Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-400 cm^{-1}).
- Clean the ATR crystal thoroughly after the measurement.

Predicted IR Spectral Data and Interpretation

The following table summarizes the expected characteristic infrared absorption bands for **5-(Diisopropylamino)amylamine**. These predictions are based on established group frequencies and data from similar molecules like diisopropylamine and amylamine.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3380 - 3250	Medium, broad	N-H stretch (asymmetric & symmetric)	Primary Amine (-NH ₂)
2960 - 2850	Strong	C-H stretch	Alkyl groups (CH, CH ₂ , CH ₃)
1650 - 1580	Medium	N-H bend (scissoring)	Primary Amine (-NH ₂)
1470 - 1450	Medium	C-H bend (scissoring/asymmetri c)	Alkyl groups (CH ₂ , CH ₃)
1385 - 1365	Medium	C-H bend (symmetric, gem-dimethyl)	Isopropyl groups
1200 - 1020	Medium	C-N stretch	Tertiary and Primary Amines
900 - 650	Broad	N-H wag	Primary Amine (-NH ₂)

The presence of a primary amine will be clearly indicated by the two N-H stretching bands in the 3380-3250 cm⁻¹ region and the N-H bending vibration around 1650-1580 cm⁻¹. The strong C-H stretching bands below 3000 cm⁻¹ confirm the aliphatic nature of the molecule. The C-N stretching vibrations are typically found in the fingerprint region and can be complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within a molecule, allowing for unambiguous structure determination.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

Sample Preparation:

- Dissolve approximately 5-10 mg of **5-(Diisopropylamino)amylamine** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Acquire a standard proton spectrum. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
- ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. The chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl_3 at δ 77.16) or TMS.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **5-(Diisopropylamino)amylamine** in CDCl_3 is detailed below. Chemical shifts are estimated based on the analysis of similar structures.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 2.9 - 3.1	Septet	2H	$-\text{CH}(\text{CH}_3)_2$
~ 2.6 - 2.7	Triplet	2H	$-\text{CH}_2\text{-NH}_2$
~ 2.3 - 2.4	Triplet	2H	$-\text{N}(\text{iPr})_2\text{-CH}_2\text{-}$
~ 1.4 - 1.6	Multiplet	4H	$-\text{CH}_2\text{-CH}_2\text{-CH}_2\text{-}$
~ 1.2 - 1.3	Singlet (broad)	2H	$-\text{NH}_2$
~ 0.9 - 1.0	Doublet	12H	$-\text{CH}(\text{CH}_3)_2$

Interpretation:

- The most downfield proton signals are those adjacent to the nitrogen atoms.

- The methine protons of the isopropyl groups are expected to appear as a septet due to coupling with the twelve methyl protons.
- The methyl protons of the isopropyl groups will appear as a doublet.
- The methylene groups of the pentane chain will exhibit triplet or multiplet patterns depending on their proximity to the nitrogen atoms and each other.
- The primary amine protons often appear as a broad singlet and their chemical shift can be concentration and temperature dependent.

Predicted ^{13}C NMR Spectral Data

The predicted proton-decoupled ^{13}C NMR spectrum is summarized in the following table.

Chemical Shift (δ , ppm)	Assignment
~ 50 - 55	$-\text{CH}(\text{CH}_3)_2$
~ 48 - 52	$-\text{N}(\text{iPr})_2\text{-CH}_2-$
~ 42 - 45	$-\text{CH}_2\text{-NH}_2$
~ 32 - 35	$-\text{CH}_2\text{-CH}_2\text{-NH}_2$
~ 25 - 28	$-\text{CH}_2\text{-CH}_2\text{-CH}_2-$
~ 20 - 22	$-\text{CH}(\text{CH}_3)_2$

Interpretation:

- The carbon atoms directly bonded to nitrogen atoms will be the most deshielded and appear at higher chemical shifts.
- The carbons of the isopropyl groups will have distinct signals for the methine and methyl carbons.
- The three methylene carbons of the pentane backbone will have unique chemical shifts.

¹³C NMR EnvironmentsCf: -CH(CH₃)₂Ce: -CH₂-CH₂-CH₂-Cd: -CH₂-CH₂-NH₂Cc: -CH₂-NH₂Cb: -N(iPr)₂-CH₂-Ca: -CH(CH₃)₂**¹H NMR Environments**Hf: -NH₂Hc: -N(iPr)₂-CH₂-Hb: -CH₂-NH₂Ha: -CH(CH₃)₂

J-coupling

J-coupling

J-coupling

Hd, He: -CH₂-CH₂-CH₂-Hg: -CH(CH₃)₂[Click to download full resolution via product page](#)

Caption: Predicted NMR structural correlations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

Instrumentation: A mass spectrometer equipped with an electron ionization source, such as a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

- Introduce a small amount of the sample into the ion source, typically after separation by gas chromatography.
- Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Detect the ions and generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation

Molecular Ion: The molecular ion peak (M^+) is expected at an m/z value corresponding to the molecular weight of the compound, which is 186.34. Therefore, the nominal mass peak should appear at m/z 186.

Major Fragmentation Pathways: The primary fragmentation mechanism for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.

- Alpha-cleavage at the tertiary amine:
 - Loss of a propyl group ($-C_3H_7$) from the pentyl chain would lead to a fragment at m/z 143.
 - Loss of a methyl group from an isopropyl substituent would result in a fragment at m/z 171.

- Cleavage resulting in the formation of the diisopropyl iminium ion would yield a prominent peak at m/z 100.
- Alpha-cleavage at the primary amine:
 - Cleavage of the C-C bond between the first and second carbons of the pentyl chain would produce a fragment at m/z 30 ($[\text{CH}_2=\text{NH}_2]^+$).

The base peak in the mass spectrum is likely to be one of the stable iminium ions formed through alpha-cleavage, with m/z 100 being a strong candidate.

m/z	Predicted Fragment Ion
186	$[\text{C}_{11}\text{H}_{26}\text{N}_2]^+$ (Molecular Ion)
171	$[\text{M} - \text{CH}_3]^+$
143	$[\text{M} - \text{C}_3\text{H}_7]^+$
100	$[(\text{iPr})_2\text{N}=\text{CH}_2]^+$
30	$[\text{CH}_2=\text{NH}_2]^+$

Conclusion

The spectroscopic techniques of IR, NMR, and MS provide a complementary and powerful toolkit for the structural elucidation and confirmation of **5-(Diisopropylamino)amylamine**. This guide outlines the expected spectral features and provides standardized protocols for data acquisition. While the NMR and MS data presented are predictive, they are based on sound chemical principles and provide a robust framework for interpreting experimental results. Researchers working with this compound can use this guide to aid in the verification of its identity and purity.

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